3-Methyl-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
3-Methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring, along with an aniline group (-NH2) that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the trifluoromethyl group and the methyl group onto the benzene ring, followed by the formation of the aniline group. One common method is the Friedel-Crafts alkylation, where a trifluoromethylbenzene derivative is alkylated with a methyl group under the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to nitration and subsequent reduction to form the aniline group. Finally, the aniline is protonated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and nitration processes, followed by catalytic hydrogenation and acidification steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the aniline group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline group from nitro derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of a methyl group.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with the methyl group at a different position on the benzene ring.
4-(Trifluoromethyl)aniline: Lacks the methyl group but contains the trifluoromethyl and aniline groups.
Uniqueness
3-Methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the hydrochloride salt form also enhances its solubility and stability in aqueous environments, making it suitable for various applications.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-5-2-6(8(9,10)11)4-7(12)3-5;/h2-4H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVSDZEPWDUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103981-82-4 |
Source
|
Record name | 3-methyl-5-(trifluoromethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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